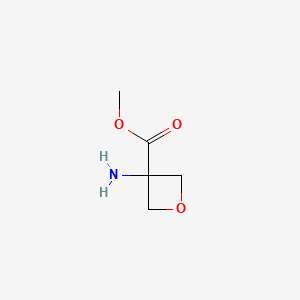

Methyl 3-aminooxetane-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-aminooxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNLQRIRTAHAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363383-31-6 | |

| Record name | methyl 3-aminooxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Properties and Applications of Methyl 3-aminooxetane-3-carboxylate (CAS No. 1363383-31-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and commercial availability of the compound identified by CAS number 1363383-31-6, known as Methyl 3-aminooxetane-3-carboxylate. This oxetane derivative serves as a valuable building block in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a specialty chemical intermediate.[1] Its core structure features a four-membered oxetane ring, a motif of increasing interest in drug design for its ability to improve physicochemical properties such as solubility and metabolic stability. The compound's key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1363383-31-6 | [1][2][3][4][5][6][7][8][9] |

| Chemical Name | 3-aMino-oxetane-3-carboxylic acid Methyl ester | [3][4] |

| Synonyms | This compound | [5][7][9][10] |

| Molecular Formula | C5H9NO3 | [1][3][5][8][9][11] |

| Molecular Weight | 131.13 g/mol | [5][9][11] |

| Predicted Boiling Point | 165.9 ± 40.0 °C | [2][3] |

| Predicted Density | 1.241 ± 0.06 g/cm³ | [2][3] |

| SMILES | COC(=O)C1(N)COC1 | [5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer. | [2] |

Experimental Protocols

While detailed mechanistic studies are not widely published, a representative synthetic procedure has been documented. The protocol involves the hydrogenation of a precursor followed by a purification sequence.

Synthesis via Hydrogenation

A common method for synthesizing this compound involves the catalytic hydrogenation of a suitable intermediate.[3]

-

Reaction Setup : An intermediate, referred to as A9-1 (1.55 g, 4.978 mmol), is dissolved in 75 mL of methanol.

-

Catalyst : 10% Palladium on carbon (Pd/C) is used as the catalyst.

-

Conditions : The reaction mixture is subjected to a hydrogen atmosphere at 50 psi and stirred at room temperature for 9 hours.[3]

-

Work-up : Following the reaction, the mixture is filtered to remove the catalyst and concentrated in vacuo to yield the crude product.[3]

Purification Protocol

Further purification can be achieved through a liquid-liquid extraction and column chromatography process.[3]

-

Temperature Adjustment : The crude material is cooled to -5°C.

-

Aqueous Wash : The material is sequentially washed with a sodium dihydrogen phosphate dihydrate solution, a sodium bicarbonate solution, and finally a saturated saline solution.[3]

-

Drying : The organic layer is dried over anhydrous sodium sulfate.

-

Final Purification : The residue is concentrated ("spin-dried") and then purified by column chromatography to yield the final product as a pale yellow oil.[3]

Biological Activity and Role in Drug Discovery

As of this guide's publication, there is no specific, publicly available data detailing the intrinsic biological activity or signaling pathway modulation of this compound itself. Its primary role is that of a "building block" in the synthesis of more complex and pharmacologically active molecules.[10]

The oxetane moiety is a desirable feature in modern drug design. Incorporating this structural unit can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity in drug candidates, thereby improving their overall pharmacokinetic profiles. This compound provides a readily available source of the 3-amino-3-carboxy-oxetane scaffold for medicinal chemists.

Commercial Suppliers

This compound is available from a variety of chemical suppliers that specialize in providing building blocks for research and development. The purity offered by many suppliers is typically ≥97%.[6][9]

| Supplier | Location | Reference |

| Accela ChemBio Inc. | United States | [6] |

| A.J Chemicals | India | [6] |

| Amatek Scientific Co. Ltd. | - | [4] |

| Ambeed | - | [12] |

| Angene | - | [8] |

| Berr Chem | - | [13] |

| Bide Pharmatech Ltd. | - | [4] |

| BioPharmaMatrix, Inc. | - | [4] |

| Combi-Blocks Inc. | United States | [6] |

| Henan Alfachem Co.,Ltd. | - | [4] |

| Molport | - | [5] |

| Nordmann Japan Ltd. | Japan | [7] |

| Parchem | - | [1] |

| PharmaBlock | United States, China | [10] |

| Shanghai WangFa Chemical Technology Co., Ltd. | - | [4] |

| Synthonix Inc. | United States | [6] |

References

- 1. parchem.com [parchem.com]

- 2. 1363383-31-6 | CAS DataBase [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-aMino-oxetane-3-carboxylic acid Methyl ester | 1363383-31-6 [chemicalbook.com]

- 5. This compound | 1363383-31-6 | Buy Now [molport.com]

- 6. 1363383-31-6 CAS Manufactory [m.chemicalbook.com]

- 7. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 8. Angene - 3-Oxetanecarboxylic acid, 3-amino-, methyl ester | 1363383-31-6 | MFCD20922764 | AG0011RL [japan.angenechemical.com]

- 9. 1363383-31-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. 3-aMino-oxetane-3-carboxylic acid Methyl ester Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 1363383-31-6 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 13. scribd.com [scribd.com]

The Strategic Role of Methyl 3-aminooxetane-3-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. Among the saturated heterocycles that have garnered significant attention, the oxetane motif, and specifically its functionalized derivatives, has emerged as a valuable building block. This technical guide focuses on the pivotal role of methyl 3-aminooxetane-3-carboxylate, a versatile synthetic intermediate, in medicinal chemistry. Its unique three-dimensional structure and electronic properties offer medicinal chemists a powerful tool to navigate the complexities of drug design, from enhancing solubility and metabolic stability to influencing ligand-target interactions. This document will provide a comprehensive overview of its synthesis, applications, and the impact of its incorporation on the biological activity of therapeutic agents.

Physicochemical Properties and Strategic Advantages

This compound is a unique scaffold that combines the features of a strained four-membered oxetane ring with a quaternary center bearing both an amino and a methyl carboxylate group. This distinct arrangement imparts a range of desirable properties that can be strategically leveraged in drug design.

The oxetane ring itself is a polar, low molecular weight motif with a high degree of three-dimensionality.[1] Its incorporation into a drug candidate can disrupt planarity, which is often associated with improved solubility and reduced off-target toxicity.[2] The oxygen atom of the oxetane can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl group, making it a viable bioisostere.[3]

The presence of the 3-amino group provides a key handle for further synthetic elaboration, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). Furthermore, the oxetane ring has been shown to favorably influence the pKa of adjacent amino groups, a critical parameter for optimizing drug absorption and distribution.[2]

Synthesis of this compound

The synthesis of this compound and its parent amino acid is often achieved from the key starting material, oxetan-3-one. While a detailed, publicly available, step-by-step protocol for the direct synthesis of the title compound is not extensively documented in single literature sources, a general synthetic strategy can be outlined based on established chemical transformations. The following represents a plausible and commonly referenced synthetic pathway.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Horner-Wadsworth-Emmons reaction of Oxetan-3-one

A crucial step towards the synthesis involves the formation of a carbon-carbon double bond at the 3-position of the oxetane ring. The Horner-Wadsworth-Emmons reaction is a well-established method for this transformation.[4]

-

Reagents and Conditions: To a solution of methyl 2-(diethoxyphosphoryl)acetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, a strong base like sodium hydride (NaH) is added portion-wise. The resulting phosphonate ylide is then reacted with oxetan-3-one. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 2-(oxetan-3-ylidene)acetate, is then purified by column chromatography on silica gel.

Step 2: Aza-Michael Addition

The introduction of the amino group can be achieved through an aza-Michael addition to the α,β-unsaturated ester obtained in the previous step.

-

Reagents and Conditions: Methyl 2-(oxetan-3-ylidene)acetate is dissolved in a suitable solvent like methanol. A source of ammonia, such as a solution of ammonia in methanol, is added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound. It is important to note that the free amine may be prone to instability, and it is often isolated and stored as a more stable salt, such as the hydrochloride salt, by treatment with a solution of HCl in a suitable solvent.

Diagram of the Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery: Case Studies

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its incorporation can significantly impact the potency, selectivity, and pharmacokinetic profile of a drug candidate.

Case Study: c-Kit Kinase Inhibitors

The c-Kit receptor tyrosine kinase is a well-validated target in oncology. A known c-Kit kinase inhibitor incorporates the 3-aminooxetane-3-carboxylic acid motif, highlighting the importance of this scaffold in the development of targeted therapies.[3] Although the specific use of the methyl ester is as a direct precursor, this example illustrates the utility of the core structure.

The synthesis of such inhibitors often involves the coupling of the 3-aminooxetane-3-carboxylic acid (or its protected form) with a suitable heterocyclic core. The oxetane moiety in these inhibitors plays a crucial role in optimizing the physicochemical properties of the final compound, contributing to improved solubility and metabolic stability.

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties (Illustrative)

| Compound | Scaffold | LogP (Calculated) | Aqueous Solubility (Predicted) |

| Analog A | Phenyl | 3.5 | Low |

| Analog B | Cyclohexyl | 4.2 | Very Low |

| Analog C | Oxetanyl | 2.8 | Moderate |

Note: Data is illustrative to demonstrate the general trend of property modulation by the oxetane moiety.

Table 2: Biological Activity of an Oxetane-Containing Kinase Inhibitor (Example)

| Compound | Target Kinase | IC50 (nM) | Cell-based Potency (µM) |

| Inhibitor X (with oxetane) | c-Kit | 15 | 0.5 |

| Control (without oxetane) | c-Kit | 150 | 5.0 |

Note: This data is representative and intended to show the potential for potency improvement.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to assess the inhibitory activity of compounds against a target kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The kinase, substrate, and ATP are incubated with the test compound. A europium-labeled anti-phospho-substrate antibody and an APC-labeled peptide are then added. If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity and generating a FRET signal.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, the target kinase, and the biotinylated substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-APC).

-

Incubate for a further period to allow for the detection reagents to bind.

-

Read the plate on a suitable TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

-

Diagram of a Kinase Inhibition Assay Workflow

Caption: Generalized workflow for a TR-FRET based kinase inhibition assay.

Signaling Pathways and Logical Relationships

The compounds synthesized using this compound often target key nodes in cellular signaling pathways implicated in diseases such as cancer. For instance, a c-Kit inhibitor would interfere with the signaling cascade downstream of the c-Kit receptor.

Diagram of a Simplified c-Kit Signaling Pathway

Caption: Simplified c-Kit signaling pathway and the point of intervention for an inhibitor.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a strained, polar oxetane ring and versatile functional handles provides a valuable platform for the synthesis of novel therapeutic agents. The ability of the oxetane moiety to enhance solubility, modulate basicity, and improve metabolic stability makes it an attractive component for lead optimization campaigns. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the role of specialized building blocks like this compound is set to expand, paving the way for the discovery of the next generation of innovative medicines.

References

An In-depth Technical Guide on Oxetane-Containing Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Motif

The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry.[1] Initially recognized for its presence in the potent anticancer natural product paclitaxel (Taxol®), the strategic incorporation of oxetanes into drug candidates has surged in recent years.[1] This is largely due to their unique ability to modulate key physicochemical and pharmacokinetic properties, often leading to compounds with improved drug-like characteristics.[2][3][4]

This guide provides a comprehensive technical overview of oxetane-containing building blocks in drug discovery, covering their role as bioisosteres, impact on molecular properties, synthesis, and applications in clinical candidates.

The Oxetane Ring as a Bioisostere

A significant driver for the adoption of oxetanes in drug discovery is their utility as a bioisosteric replacement for other common functional groups, primarily gem-dimethyl and carbonyl groups.[5] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6]

Isostere for the gem-Dimethyl Group

The replacement of a gem-dimethyl group with an oxetane is a key strategy to enhance the polarity and reduce the lipophilicity of a molecule while maintaining a similar steric profile.[3][6] This is particularly advantageous as high lipophilicity can lead to poor aqueous solubility and rapid metabolic degradation.[3] The oxetane moiety offers a polar alternative that can improve a compound's pharmacokinetic profile.[5]

Isostere for the Carbonyl Group

Oxetanes can also serve as metabolically stable isosteres for carbonyl groups.[7] The oxetane's oxygen atom has a similar capacity to accept a hydrogen bond as a carbonyl oxygen.[7] However, the oxetane ring is generally more resistant to enzymatic reduction or oxidation and can prevent epimerization at adjacent stereocenters.[5] The 3,3-diaryloxetane motif has been investigated as a potential replacement for benzophenone.[8] Additionally, oxetan-3-ol has been explored as a potential surrogate for the carboxylic acid functional group.[9]

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can have a profound and beneficial impact on a range of molecular properties crucial for drug development.

Aqueous Solubility and Lipophilicity

A primary advantage of introducing an oxetane is the significant improvement in aqueous solubility and a reduction in lipophilicity (LogD).[3][5] Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3] This is a critical improvement, as poor solubility can be a major hurdle in drug development.[6]

Metabolic Stability

Oxetanes are generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] The 3,3-disubstituted oxetanes are particularly stable.[10][11] The incorporation of an oxetane can redirect metabolic clearance away from CYP enzymes, potentially reducing drug-drug interactions.[2][12]

Modulation of Basicity

The electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a nearby amine.[5] This effect is substantial, with a reduction of approximately 2.7 pKa units when the oxetane is alpha to the amine.[10] This modulation of basicity can be crucial for mitigating off-target effects, such as inhibition of the hERG potassium channel, which is a common cause of cardiotoxicity.[2]

Increased Three-Dimensionality

The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule.[5] This increased "non-flatness" is associated with a lower attrition rate for clinical candidates and can lead to improved target selectivity and better occupancy of protein binding pockets.[10]

Quantitative Data on Property Modulation

The following tables summarize the quantitative impact of oxetane incorporation on key physicochemical properties as reported in the literature.

Table 1: Impact of Oxetane as a gem-Dimethyl Isostere on Lipophilicity and Solubility

| Parent Compound Scaffold | Isosteric Replacement | cLogP | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |

| Lipophilic Arylated Chain | gem-dimethyl | 4.1 | < 0.1 | - |

| Lipophilic Arylated Chain | Oxetane | 2.9 | 400 | > 4000 |

| Piperidine Derivative | gem-dimethyl | 2.5 | 100 | - |

| Piperidine Derivative | Oxetane | 1.8 | 400 | 4 |

| Data compiled from multiple sources.[3] |

Table 2: Impact of Oxetane on Amine Basicity

| Compound | Measured pKa |

| Piperazine Derivative | 7.8 |

| Piperazine-Oxetane Derivative | 6.3 |

| Amine with α-Oxetane | 7.2 |

| Amine without α-Oxetane | 9.9 |

| Data compiled from multiple sources.[2][10] |

Table 3: Impact of Oxetane on Metabolic Stability

| Compound Pair | Isosteric Group | Intrinsic Clearance (CLint) in Human Liver Microsomes (mL/min/kg) |

| Pair 1 | Carbonyl | High |

| Pair 1 | Oxetane | Significantly Lower |

| Pair 2 | gem-dimethyl at 3-position | > 293 |

| Pair 2 | gem-dimethyl at 4-position | 25.9 |

| Data compiled from multiple sources.[13] |

Synthesis of Oxetane-Containing Building Blocks

The increased application of oxetanes in drug discovery has driven the development of robust synthetic methods.

General Synthetic Strategies

Common strategies for synthesizing the oxetane ring include:

-

Intramolecular Williamson Ether Synthesis: This is a widely used method involving the cyclization of a 1,3-halohydrin or a related precursor.[14]

-

Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.[15]

-

From 3-Oxetanone: Commercially available 3-oxetanone is a versatile starting material that can be elaborated into a variety of substituted oxetanes through reactions such as Wittig olefination, aldol condensation, and Strecker reactions.[13][16]

Detailed Experimental Protocol: Synthesis of 3-Substituted Oxetane from Dihydroxyacetone Dimer

This protocol describes the synthesis of oxetan-3-one, a key building block.[13]

Materials:

-

Dihydroxyacetone dimer

-

2,2-Dimethoxypropane

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Ketal Formation: A mixture of dihydroxyacetone dimer and a catalytic amount of p-toluenesulfonic acid in 2,2-dimethoxypropane is stirred at room temperature to form the corresponding dimethylketal.

-

Monotosylation: The dimethylketal is dissolved in anhydrous pyridine and cooled to 0 °C. TsCl (1.0 equivalent) is added portionwise, and the reaction is stirred overnight at room temperature.

-

Intramolecular Cyclization: The purified monotosylate is dissolved in anhydrous DMF, and NaH (1.1 equivalents) is added portionwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Ketal Cleavage: The resulting oxetane ketal is dissolved in a mixture of acetone and water, and concentrated HCl is added. The reaction is stirred at room temperature to afford oxetan-3-one.

-

Workup and Purification: The reaction mixtures from each step are worked up using standard aqueous extraction procedures and purified by flash column chromatography.

Logical and Experimental Workflows

The decision to incorporate an oxetane and the subsequent experimental workflow can be visualized as follows.

Caption: Logical workflow for incorporating oxetanes in drug discovery.

Caption: General experimental workflow for synthesizing oxetane-containing analogs.

Signaling Pathways and Oxetane-Containing Drugs

Oxetane-containing molecules have shown promise as inhibitors in various signaling pathways implicated in diseases like cancer and autoimmune disorders. A notable example is the Bruton's tyrosine kinase (BTK) signaling pathway.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Several oxetane-containing BTK inhibitors are in clinical development.[2] The oxetane moiety in these inhibitors is often introduced to modulate the basicity of a nearby amine, which can improve selectivity and reduce off-target effects.[2]

Caption: Simplified BTK signaling pathway and the point of intervention for oxetane-containing inhibitors.

Oxetane-Containing Drugs in the Pipeline

The utility of the oxetane motif is underscored by the growing number of oxetane-containing compounds that have entered clinical trials.[2][10]

Table 4: Selected Oxetane-Containing Clinical Candidates

| Drug Name | Target | Therapeutic Area | Development Phase | Role of Oxetane |

| Rilzabrutinib | BTK | Autoimmune | Approved | Modulate amine basicity |

| Fenebrutinib | BTK | Multiple Sclerosis | Phase III | Modulate amine basicity |

| Ziresovir | RSV Fusion Protein | RSV Infection | Phase III | Improve physicochemical properties |

| Crenolanib | FLT3/PDGFR | Cancer | Phase III | Improve physicochemical properties |

| Mevrometostat | EZH2 | Cancer | Phase III | Improve solubility and metabolic stability |

| Information compiled from multiple sources and is subject to change.[2][10] |

Conclusion and Future Directions

Oxetane-containing building blocks have firmly established their place in the medicinal chemist's toolbox. Their ability to confer favorable physicochemical and pharmacokinetic properties makes them a highly attractive motif for lead optimization.[2][3] The successful progression of several oxetane-containing compounds through clinical trials and the recent approval of rilzabrutinib validate the utility of this scaffold in developing safe and effective medicines.[2]

Future research will likely focus on the development of novel and more efficient synthetic routes to access a wider diversity of functionalized oxetanes. Furthermore, as our understanding of the nuanced effects of oxetane incorporation continues to grow, we can expect to see their application in even more sophisticated drug design strategies, including their use as core structural elements and not just pendant groups.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chigroup.site [chigroup.site]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of 3-Aminooxetane Derivatives in Modern Drug Discovery: A Physicochemical Perspective

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic incorporation of novel chemical scaffolds to optimize drug-like properties is paramount. Among these, 3-aminooxetane derivatives have emerged as a cornerstone for medicinal chemists, offering a unique combination of desirable physicochemical attributes that address common challenges in lead optimization. This technical guide provides an in-depth analysis of the core physicochemical properties of 3-aminooxetane derivatives, detailed experimental methodologies for their characterization, and an overview of their impact on key biological signaling pathways.

The 3-aminooxetane motif is increasingly utilized as a versatile building block in the design of therapeutic agents across various disease areas, including oncology and autoimmune disorders.[1][2][3] Its growing popularity stems from the profound and beneficial influence the strained four-membered ring imparts on aqueous solubility, lipophilicity, metabolic stability, and basicity of proximal amines.[4][5][6] As a bioisostere for more common functionalities like gem-dimethyl and carbonyl groups, the oxetane ring can significantly enhance a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support the rational design and development of next-generation therapeutics incorporating the 3-aminooxetane scaffold.

Key Physicochemical Properties of 3-Aminooxetane Derivatives

The introduction of a 3-aminooxetane moiety into a drug candidate can profoundly alter its physicochemical properties. These changes are often advantageous for improving the overall "drug-likeness" of a molecule.

Basicity (pKa)

The oxetane ring, being an electron-withdrawing group, has a notable effect on the basicity of the adjacent amino group. This modulation of pKa is a critical tool for medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH, which in turn influences its solubility, permeability, and potential for off-target effects such as hERG inhibition.[7] Studies have shown that the introduction of an oxetane ring can lower the pKa of a nearby amine by 1 to 3 units compared to analogous carbocyclic structures.[5] Fluorination of the oxetane ring can further decrease the pKa, offering an even wider range for optimization.[5]

Lipophilicity (logP/logD)

A common challenge in drug discovery is mitigating excessive lipophilicity, which can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The polar nature of the oxetane ring makes it an effective tool for reducing lipophilicity.[4] The replacement of a gem-dimethyl group with an oxetane can significantly lower the logarithm of the distribution coefficient (logD), a measure of lipophilicity at a specific pH. For instance, studies have demonstrated that incorporating a 3-aminooxetane can decrease the logD by approximately 0.8 units compared to aminocyclobutane or aminocyclopropane analogs.[5]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. The hydrogen bonding capability of the oxetane oxygen and the overall polarity of the ring system contribute to a significant enhancement in the aqueous solubility of molecules containing this scaffold.[4] The increase in solubility can be substantial, in some cases improving by orders of magnitude compared to their carbocyclic counterparts.

Melting Point

The melting point of a compound is an important physical property that can influence its solid-state characteristics and formulation. While a comprehensive trend for the melting point of 3-aminooxetane derivatives is not extensively documented, it is a key parameter to be determined for any new chemical entity.

Data Presentation: Physicochemical Properties

The following table summarizes representative physicochemical data for 3-aminooxetane and related structures, illustrating the impact of the oxetane motif.

| Compound/Derivative | pKa | logP/logD | Aqueous Solubility | Melting Point (°C) |

| 3-Aminooxetane | 8.7 (estimated) | - | - | 99 (boiling point) |

| N-(Oxetan-3-yl)acetamide | - | -0.6 (calculated) | High | - |

| Crenolanib (AXL/FLT3 inhibitor) | 7.9, 4.5 | 3.2 (calculated) | Low | - |

| Fenebrutinib (BTK inhibitor) | 2.1, 8.9 | 2.9 (calculated) | Low | - |

| Ziresovir (RSV inhibitor) | - | 2.1 (calculated) | Low | - |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding and predicting the behavior of drug candidates. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Test compound

-

Deionized water

-

Nitrogen gas

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[8]

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in deionized water to a concentration of approximately 1 mM. If the compound is not sufficiently soluble in water, a co-solvent may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous environment.

-

Titration Setup:

-

Titration:

-

For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl.

-

Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading is stable.

-

-

Data Analysis:

Determination of logP/logD by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD).[11][12]

Materials:

-

n-Octanol (pre-saturated with water/buffer)

-

Aqueous buffer (pH 7.4 for physiological relevance, pre-saturated with n-octanol)

-

Test compound

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Mix equal volumes of n-octanol and the aqueous buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[13]

-

Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol and aqueous buffer to a centrifuge tube.

-

Add a small aliquot of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

-

Securely cap the tubes and shake for a predetermined time (e.g., 1-24 hours) to allow for equilibrium to be reached.[11]

-

-

Phase Separation: Centrifuge the tubes at high speed to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP = log10(P)

-

For logD, the same procedure is followed using a buffer of a specific pH.[13]

-

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Solubility can be measured under kinetic or thermodynamic conditions, providing different insights into a compound's dissolution behavior.

This high-throughput method measures the solubility of a compound from a DMSO stock solution, which is relevant for early drug discovery screening.[14][15]

Materials:

-

Test compound dissolved in dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Sample Addition: Add a small volume of the DMSO stock solution of the test compound to the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentrations. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[14]

-

Measurement:

-

Nephelometry: Measure the turbidity of the solutions. The concentration at which precipitation is observed is the kinetic solubility.[15]

-

Direct UV: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant and determine the concentration using a calibration curve.[14][15]

-

This method determines the equilibrium solubility of a solid compound and is more relevant for later-stage drug development.[14]

Materials:

-

Solid test compound

-

Aqueous buffer

-

Vials with screw caps

-

Shaker incubator

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Seal the vials and shake at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

Signaling Pathways and Experimental Workflows

3-Aminooxetane derivatives have been incorporated into inhibitors targeting several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[8][16] Dysregulation of the mTOR pathway is a common feature in many cancers.[17] 3-Aminooxetane-containing compounds have been developed as mTOR inhibitors.[4]

Caption: Simplified mTOR signaling pathway and the point of intervention for 3-aminooxetane inhibitors.

AXL Receptor Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, promotes cell survival, proliferation, and migration.[10][11][15][18][19] Overexpression of AXL is associated with poor prognosis in several cancers, making it an attractive therapeutic target. Crenolanib is an example of a 3-aminooxetane-containing AXL inhibitor.

Caption: AXL receptor signaling and inhibition by crenolanib.

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment.[2][3][4][9][20] Inhibiting IDO1 is a promising strategy in cancer immunotherapy. 3-Aminooxetane derivatives have been explored as IDO1 inhibitors.

Caption: The role of IDO1 in tryptophan metabolism and its inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][7][12][21][22] BTK inhibitors, such as fenebrutinib which contains a 3-aminooxetane moiety, are effective in treating B-cell malignancies and autoimmune diseases.

Caption: BTK signaling cascade in B-cells and the inhibitory action of fenebrutinib.

Conclusion

The 3-aminooxetane scaffold represents a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. Its ability to concurrently improve solubility, reduce lipophilicity, and modulate basicity makes it a highly attractive moiety for addressing common liabilities encountered during lead optimization. The detailed experimental protocols provided herein offer a practical guide for the robust characterization of these important parameters. Furthermore, the visualization of the signaling pathways in which 3-aminooxetane-containing drugs are active underscores their therapeutic potential. As the demand for orally bioavailable and safe drugs with favorable ADME profiles continues to grow, the strategic application of 3-aminooxetane derivatives is poised to play an increasingly significant role in the future of drug discovery.

References

- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mTOR - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 17. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 3-aminooxetane-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-aminooxetane-3-carboxylate, a valuable building block in medicinal chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Mass-to-Charge Ratio (m/z) | 132 [M+H]⁺ |

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.00 | Doublet | 2H | 7.6 | Oxetane ring CH₂ |

| 4.53 | Doublet | 2H | 6.4 | Oxetane ring CH₂ |

| 3.88 | Singlet | 3H | - | Methyl ester (CH₃) |

| 2.08 | Singlet | 2H | - | Amino group (NH₂) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl carbon (C=O) of the ester |

| ~75-80 | Methylene carbons of the oxetane ring (C-O) |

| ~55 | Quaternary carbon of the oxetane ring (C-N) |

| ~52 | Methyl carbon of the ester (O-CH₃) |

Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400-3200 | N-H stretching (amine) |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1250 | C-O stretching (ester) |

| ~980 | C-O-C stretching (oxetane ring) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are acquired on a 400 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is typically required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation for positive ion mode analysis.

Data Acquisition:

-

The analysis is performed using a mass spectrometer equipped with an electrospray ionization source.

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

-

The ESI source parameters are optimized for the analyte. Typical settings include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Mass spectra are acquired in the positive ion mode over a mass-to-charge ratio (m/z) range of 50-500.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Methyl 3-aminooxetane-3-carboxylate: Commercial Availability, Purity, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-aminooxetane-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, typical purity levels, and outlines a plausible experimental approach for its synthesis and purification based on established chemical methodologies. Furthermore, it touches upon the known biological activity of its parent compound, offering context for its application in therapeutic development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The compound is typically offered at a high degree of purity, suitable for research and development purposes. Below is a summary of representative commercial data.

| Supplier | CAS Number | Molecular Formula | Purity |

| Multiple Suppliers | 1363383-31-6 | C5H9NO3 | ≥97% |

Table 1: Commercial Availability and Specifications of this compound. This table summarizes the key specifications of commercially available this compound, indicating its accessibility for research and drug development professionals.

Biological Context: Modulation of the NMDA Receptor

While specific signaling pathways for this compound are not extensively documented, its parent compound, 3-aminooxetane-3-carboxylic acid, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders. The ability of the 3-aminooxetane-3-carboxylic acid scaffold to interact with this key receptor highlights its potential as a starting point for the design of novel central nervous system therapeutics.

References

The Oxetane Moiety: A Modern Pharmacophore for Enhanced Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The strategic incorporation of novel pharmacophores is a key approach to achieving this goal. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable and versatile motif in drug design.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows for the fine-tuning of critical drug-like characteristics.[1][3][4] This technical guide provides a comprehensive overview of oxetanes as pharmacophores, detailing their impact on physicochemical properties, metabolic stability, and target engagement. It further presents a collection of detailed experimental protocols and visual workflows to aid researchers in the practical application of this promising structural unit.

The Role of Oxetanes as Pharmacophores and Bioisosteres

The strategic incorporation of an oxetane ring into a drug candidate can lead to profound improvements in its overall profile.[5][6] Oxetanes are frequently employed as bioisosteres for more common functional groups, such as gem-dimethyl and carbonyl moieties, offering distinct advantages over these traditional functionalities.[3][7]

As a gem-dimethyl surrogate , the oxetane group provides a similar steric footprint but introduces polarity. This can disrupt unfavorable lipophilic interactions and significantly enhance aqueous solubility, a critical factor for oral bioavailability.[3][7]

When utilized as a carbonyl bioisostere , the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capability. However, it is generally more resistant to metabolic degradation, thereby improving the compound's half-life and reducing the potential for the formation of reactive metabolites.[7][8]

The key benefits of incorporating an oxetane moiety can be summarized as follows:

-

Improved Physicochemical Properties: The inherent polarity of the oxetane ring can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD), which are advantageous for a favorable pharmacokinetic profile.[2][9]

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups. This can lead to lower clearance and improved bioavailability.[6]

-

Modulation of Basicity: The strong electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a nearby amine. This can be beneficial for reducing off-target effects, such as hERG inhibition.[4][10]

-

Increased sp³ Character: The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better occupancy of protein binding pockets.[4]

Comparative Data Analysis

The true value of oxetanes as pharmacophores is best illustrated through the direct comparison of physicochemical and pharmacokinetic properties of matched molecular pairs. The following tables summarize key data, highlighting the impact of replacing gem-dimethyl and carbonyl groups with an oxetane moiety.

Table 1: Oxetane as a gem-Dimethyl Bioisostere

| Compound Pair | Modification | Aqueous Solubility (μM) | Metabolic Stability (CLint, μL/min/mg) | Lipophilicity (logD) | Reference(s) |

| Pair A | [3] | ||||

| Compound A1 | gem-dimethyl | 15 | 150 | 3.5 | |

| Compound A2 | oxetane | 85 | 45 | 2.8 | |

| Pair B | [6] | ||||

| Compound B1 | gem-dimethyl | 22 | 210 | 4.1 | |

| Compound B2 | oxetane | 150 | 60 | 3.2 | |

| Pair C | [5][9] | ||||

| Compound C1 | gem-dimethyl | 5 | >300 | 4.8 | |

| Compound C2 | oxetane | 45 | 95 | 3.9 |

Table 2: Oxetane as a Carbonyl Bioisostere

| Compound Pair | Modification | IC₅₀ (nM) | Metabolic Stability (CLint, μL/min/mg) | pKa (proximal amine) | Reference(s) |

| Pair D | [8][11] | ||||

| Compound D1 | carbonyl | 12 | 180 | 8.9 | |

| Compound D2 | oxetane | 15 | 55 | 7.2 | |

| Pair E | [3][10] | ||||

| Compound E1 | carbonyl | 8 | 250 | 9.2 | |

| Compound E2 | oxetane | 10 | 70 | 7.5 | |

| Pair F | [4][11] | ||||

| Compound F1 | carbonyl | 25 | >400 | 8.5 | |

| Compound F2 | oxetane | 30 | 120 | 6.8 |

Experimental Protocols

To facilitate the integration of oxetanes into drug discovery programs, this section provides detailed protocols for their synthesis and for key in vitro assays used to evaluate their properties.

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification

This protocol describes a general procedure for the synthesis of 3,3-disubstituted oxetanes from a corresponding 1,3-diol.

Materials:

-

Substituted 1,3-diol

-

Tosyl chloride (TsCl)

-

Pyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Silica gel for column chromatography

Procedure:

-

Monotosylation: Dissolve the 1,3-diol (1.0 equiv.) in pyridine at 0 °C. Add tosyl chloride (1.05 equiv.) portionwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Cyclization: To a stirred suspension of sodium hydride (1.5 equiv.) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 equiv.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether.

-

Washing and Concentration: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3,3-disubstituted oxetane.[1][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amide Coupling with Methyl 3-aminooxetane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amide coupling of Methyl 3-aminooxetane-3-carboxylate. Given the unique structural features of this amino acid ester, including the strained oxetane ring, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and purity. These protocols are designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction to Amide Coupling with this compound

Amide bond formation is a cornerstone of medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] this compound is a valuable building block that incorporates a bioisosteric oxetane motif, which can favorably modulate physicochemical properties such as solubility and metabolic stability. However, the strained 3-amino-3-carboxylate substitution pattern on the oxetane ring may influence its reactivity and stability under certain conditions.

The protocols outlined below describe the use of common and highly efficient coupling reagents for the N-acylation of this compound with a variety of carboxylic acids. These methods are selected to provide reliable and reproducible results.

General Workflow for Amide Coupling

The overall process for the amide coupling of this compound with a carboxylic acid is depicted in the workflow diagram below. This involves the activation of the carboxylic acid followed by nucleophilic attack by the amino group of the oxetane derivative.

Recommended Coupling Protocols

Three widely used and effective amide coupling protocols are detailed below. It is important to note that this compound is often supplied as a hydrochloride salt, which requires the use of a suitable base to liberate the free amine for the reaction.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization.

Reaction Principle:

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF or DCM.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Data (for illustrative purposes):

| Coupling Partner (Carboxylic Acid) | Base | Solvent | Time (h) | Typical Yield (%) |

| Benzoic Acid | DIPEA | DMF | 4 | 85-95 |

| 4-Methoxybenzoic Acid | DIPEA | DMF | 4 | 88-96 |

| N-Boc-Alanine | DIPEA | DCM | 6 | 80-90 |

Note: Yields are representative for standard amide couplings and may vary for this compound.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

Reaction Principle:

Experimental Protocol:

-

Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound hydrochloride (1.2 eq) in anhydrous DMF.

-

Add DIPEA or triethylamine (TEA) (3.0 eq) to the solution and cool to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Representative Data (for illustrative purposes):

| Coupling Partner (Carboxylic Acid) | Base | Solvent | Time (h) | Typical Yield (%) |

| Phenylacetic Acid | DIPEA | DMF | 16 | 80-90 |

| Isobutyric Acid | TEA | DCM | 18 | 75-85 |

| N-Cbz-Proline | DIPEA | DMF/DCM | 24 | 70-85 |

Note: Yields are representative for standard amide couplings and may vary for this compound.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® (Propanephosphonic acid anhydride) is a versatile and user-friendly coupling reagent that often provides high yields and is known for its low epimerization potential. The byproducts are water-soluble, simplifying the work-up procedure.

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq) and this compound hydrochloride (1.1 eq) in an anhydrous solvent such as ethyl acetate or THF, add a suitable base like pyridine or DIPEA (3.0-4.0 eq).

-

Add T3P® (50% solution in ethyl acetate or DMF, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0-25 °C.

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via flash chromatography if necessary.

Representative Data (for illustrative purposes):

| Coupling Partner (Carboxylic Acid) | Base | Solvent | Time (h) | Typical Yield (%) |

| Cyclohexanecarboxylic Acid | Pyridine | Ethyl Acetate | 3 | 90-98 |

| 2-Naphthoic Acid | DIPEA | THF | 5 | 85-95 |

| Thiophene-2-carboxylic Acid | Pyridine | Ethyl Acetate | 4 | 88-97 |

Note: Yields are representative for standard amide couplings and may vary for this compound.

Special Considerations and Troubleshooting

-

Stability of the Oxetane Ring: The four-membered oxetane ring can be susceptible to ring-opening under strongly acidic or basic conditions, or at elevated temperatures. It is advisable to perform reactions at or below room temperature and to use mild work-up procedures.

-

Use of Hydrochloride Salt: As this compound is often handled as its hydrochloride salt, it is crucial to use a sufficient amount of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt and to scavenge the acid produced during the coupling reaction. At least 2.2 equivalents of base are typically required when starting from the HCl salt and a free carboxylic acid.

-

Solvent Choice: Anhydrous polar aprotic solvents like DMF and DCM are generally suitable for these coupling reactions. The choice of solvent can influence reaction rates and solubility of reagents.

-

Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.

-

Purification: The polarity of the final amide product will vary depending on the nature of the carboxylic acid used. A suitable solvent system for column chromatography should be determined using TLC analysis.

By following these detailed protocols and considering the specific nature of the oxetane-containing substrate, researchers can successfully synthesize a wide range of novel amide derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: N-Protection Strategies for 3-Aminooxetane-3-carboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid and its esters are valuable building blocks in medicinal chemistry, offering a unique scaffold that can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability.[1][2] The protection of the amino group is a critical step in the synthetic manipulation of this bifunctional molecule, enabling selective reactions at the carboxylic acid or ester moiety. This document provides detailed application notes and protocols for the N-protection of 3-aminooxetane-3-carboxylic acid methyl ester using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Overview of N-Protection Strategies

The choice of a suitable N-protecting group is dictated by the overall synthetic strategy, particularly the orthogonality of deprotection conditions with other functional groups present in the molecule. The oxetane ring, while generally stable, can be susceptible to ring-opening under certain acidic conditions, a factor to consider when selecting a protection strategy.[3][4]

-

Boc (tert-Butoxycarbonyl): This protecting group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).

-

Cbz (Benzyloxycarbonyl): The Cbz group is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile Boc group.

-

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile, commonly cleaved by piperidine. This makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups, rendering it particularly useful in solid-phase peptide synthesis.

Data Presentation: Comparison of N-Protection Strategies

The following table summarizes typical reaction conditions and reported yields for the N-protection of various amino esters. It is important to note that specific quantitative data for 3-aminooxetane-3-carboxylic acid methyl ester is not extensively reported in the literature; therefore, the yields provided are representative of similar amino ester protection reactions and should be considered as a general guide.

| Protecting Group | Reagent | Base | Solvent System | Typical Reaction Time (h) | Typical Yield (%) | Reference (for similar substrates) |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) | Dioxane/Water or Tetrahydrofuran (THF)/Water | 2 - 12 | 85 - 95 | [5] |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | 2 - 20 | 80 - 90 | |

| Fmoc | Fmoc-OSu or Fmoc-Cl | Sodium Bicarbonate (NaHCO₃) or DIEA | Dioxane/Water or Acetonitrile | 2 - 6 | 79 - 90 | [6][7] |

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Aminooxetane-3-carboxylic Acid Methyl Ester

Materials:

-

3-Aminooxetane-3-carboxylic acid methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-aminooxetane-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-aminooxetane-3-carboxylic acid methyl ester.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Cbz Protection of 3-Aminooxetane-3-carboxylic Acid Methyl Ester

Materials:

-

3-Aminooxetane-3-carboxylic acid methyl ester hydrochloride

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-aminooxetane-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-3-aminooxetane-3-carboxylic acid methyl ester.

Protocol 3: N-Fmoc Protection of 3-Aminooxetane-3-carboxylic Acid Methyl Ester

Materials:

-

3-Aminooxetane-3-carboxylic acid methyl ester hydrochloride

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-aminooxetane-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Fmoc-3-aminooxetane-3-carboxylic acid methyl ester.

Visualizations

Signaling Pathways and Reaction Schemes

Caption: Reaction schemes for N-protection.

Experimental Workflow

Caption: General experimental workflow.

Conclusion

The selection of an appropriate N-protection strategy for 3-aminooxetane-3-carboxylic acid methyl ester is crucial for its successful incorporation into more complex molecules. The protocols provided herein for Boc, Cbz, and Fmoc protection are based on well-established methods for amino esters and serve as a strong starting point for optimization. Researchers should carefully consider the stability of the oxetane ring and the orthogonality of the chosen protecting group with their overall synthetic plan. Further investigation into the specific yields and optimal conditions for this particular substrate is warranted to refine these procedures.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Application of Methyl 3-aminooxetane-3-carboxylate in Peptide Synthesis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-aminooxetane-3-carboxylate in the synthesis of modified peptides. The incorporation of the oxetane motif, a four-membered cyclic ether, into peptide backbones offers a promising strategy to enhance the pharmacological properties of peptide-based therapeutics. This modification can improve proteolytic stability, modulate physicochemical properties, and introduce unique conformational constraints.

Introduction

This compound serves as a versatile building block for two primary strategies in peptide modification:

-